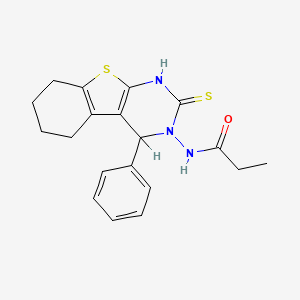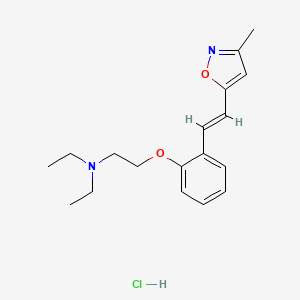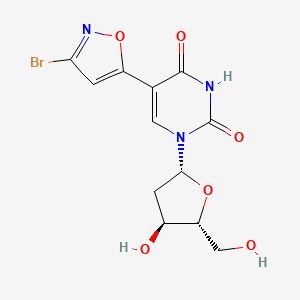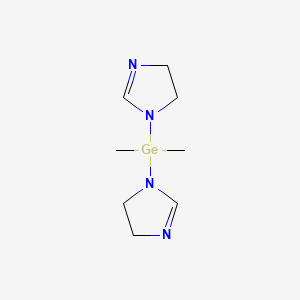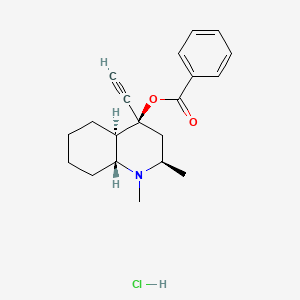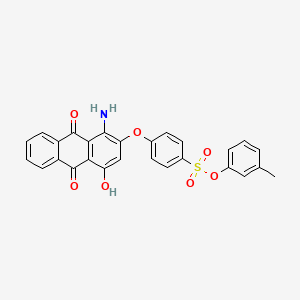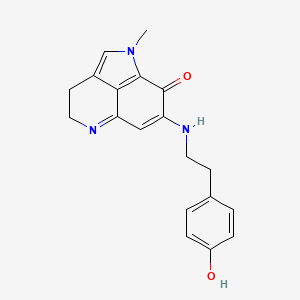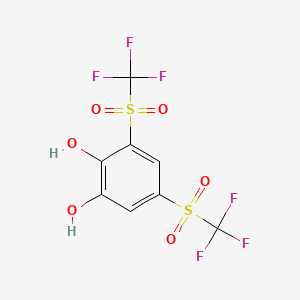
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol is a chemical compound characterized by the presence of two trifluoromethylsulfonyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol typically involves the introduction of trifluoromethylsulfonyl groups onto a benzene ring. One common method involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to introduce the sulfonyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized benzene derivatives .
Scientific Research Applications
3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can disrupt essential biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share the trifluoromethyl groups but differ in their core structure.
3,5-Bis(trifluoromethyl)benzamide: Similar in having trifluoromethyl groups but with different functional groups attached to the benzene ring.
Uniqueness
3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol is unique due to the presence of both trifluoromethylsulfonyl groups and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical modifications .
Properties
CAS No. |
125629-20-1 |
|---|---|
Molecular Formula |
C8H4F6O6S2 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
3,5-bis(trifluoromethylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(17,18)3-1-4(15)6(16)5(2-3)22(19,20)8(12,13)14/h1-2,15-16H |
InChI Key |
LLVHQTRLLOAMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


